2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide
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Description
The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. These include a thiophene ring (a five-membered aromatic ring with a sulfur atom), an amine group (-NH2), and a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms). These groups are often found in biologically active compounds, suggesting that this molecule may have potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and triazole rings, along with the amine and sulfanyl groups. These groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could make it a base, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications
Synthesis and Structural Insights
The compound of interest, as part of the 1,2,4-triazole derivatives, has been synthesized through various methods aiming at enhancing their pharmacological profile. Researchers have synthesized novel pyrolin and triazole derivatives to explore their physical, chemical, and biological properties, aiming to develop more effective and non-toxic medicinal compounds. For example, derivatives have been synthesized through the alkylation of specific precursors in the presence of KOH, leading to compounds with significant antiexudative properties compared to reference drugs (Chalenko et al., 2019).
Biological and Pharmacological Potential
Antimicrobial Activity : Various synthesized derivatives have demonstrated promising antimicrobial properties. For instance, N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives have shown significant in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the potential of these compounds in treating infectious diseases (MahyavanshiJyotindra et al., 2011).
Antiviral and Virucidal Activities : Research has also focused on the antiviral capabilities of these compounds. For instance, studies on novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have unveiled their potential to inhibit viral replication, offering insights into developing new antiviral drugs (Wujec et al., 2011).
Anticancer Properties : The anticancer potential of 1,2,4-triazole derivatives has also been explored, with certain compounds showing significant activity against various cancer cell lines. This underscores the importance of these compounds in the design of new anticancer therapies (Ostapiuk et al., 2015).
Antileishmanial Activity : Furthermore, theoretical and experimental studies on 4-amino-1,2,4-triazole derivatives have indicated their potential in treating Leishmaniasis, a neglected tropical disease, showcasing the broad spectrum of biological activities exhibited by these compounds (Süleymanoğlu et al., 2017).
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS2/c1-2-3-5-13-7-9-14(10-8-13)20-16(24)12-26-18-22-21-17(23(18)19)15-6-4-11-25-15/h4,6-11H,2-3,5,12,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLSSBVYGSKCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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